molecular formula C8H15Br B2546964 4-Bromo-1,1-dimethylcyclohexane CAS No. 25090-97-5

4-Bromo-1,1-dimethylcyclohexane

Cat. No.: B2546964
CAS No.: 25090-97-5
M. Wt: 191.112
InChI Key: UKBCEHVBRSAZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,1-dimethylcyclohexane is a useful research compound. Its molecular formula is C8H15Br and its molecular weight is 191.112. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bromo-derivatives Synthesis

4-Bromo-1,1-dimethylcyclohexane and its derivatives play a crucial role in the synthesis of complex molecules. Theobald (1982) discussed the structures, stereochemistry, and dehydrobromination of various bromo-derivatives of dimethyl 4-oxo-trans-2,6-diphenylcyclohexane-1,1-dicarboxylate, highlighting the potential of these derivatives in producing phenol through demethoxycarbonylation D. W. Theobald, 1982.

Organosilicon Synthesis

Geyer et al. (2015) explored the synthesis of organosilicon compounds starting from trimethoxypropylsilane, leading to the creation of C-functional and Si-functional compounds that contain Si-MOP, Si-DMOP, or Si-TMOP moieties. These compounds are versatile building blocks for synthesis, demonstrating the utility of bromo-cyclohexane derivatives in organosilicon chemistry M. Geyer et al., 2015.

Photochemical Reduction

Hombrecher and Margaretha (1982) studied the photochemical behavior of 2-Bromo-4,4-dimethyl-2-cyclohexenone, revealing insights into the photochemical reduction processes that could be applicable to derivatives of this compound. This work highlights the compound's potential in photochemistry and the synthesis of cyclohexenone derivatives H. Hombrecher & P. Margaretha, 1982.

Bromine Atom Complexes

Shoute and Neta (1990) investigated the formation of bromine atom complexes with bromoalkanes, including the reactivity of these complexes with organic reductants. This research provides insight into the reactivity and interaction of bromo-cyclohexane derivatives with bromine atoms, which is relevant for understanding the chemical behavior of this compound in various reactions L. Shoute & P. Neta, 1990.

Gas Hydrate Research

Nakamura et al. (2003) measured the four-phase coexistence curves for the structure-H hydrates of methylcyclohexane and cis-1,2-dimethylcyclohexane in the presence of methane, observing significant pressure reductions from the pure methane hydrate by forming structure-H hydrates. This study indicates the potential of this compound derivatives in gas hydrate research and applications Toshiyuki Nakamura et al., 2003.

Safety and Hazards

While specific safety and hazard information for 4-Bromo-1,1-dimethylcyclohexane is not available, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-1,1-dimethylcyclohexane is the cyclohexane ring structure in organic compounds . The bromine atom and the two methyl groups attached to the cyclohexane ring play a crucial role in its interactions .

Mode of Action

This compound interacts with its targets through a process known as conformational analysis . In this process, the compound’s bromine atom and methyl groups influence the spatial arrangement of atoms in the cyclohexane ring . This interaction results in changes to the compound’s physical and chemical properties .

Biochemical Pathways

The action of this compound affects the conformational stability of cyclohexane rings . This can influence various biochemical pathways, particularly those involving cyclohexane-containing compounds . The downstream effects of these changes can vary widely, depending on the specific biochemical pathway involved .

Pharmacokinetics

Like other similar organic compounds, factors such as its size, polarity, and the presence of the bromine atom and methyl groups can influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes to the conformation and stability of cyclohexane rings . These changes can affect the function of cyclohexane-containing compounds at the molecular and cellular levels .

Action Environment

Environmental factors, such as temperature and pH, can influence the action, efficacy, and stability of this compound . For instance, changes in temperature can affect the compound’s conformational stability, while variations in pH can influence its ionization state .

Properties

IUPAC Name

4-bromo-1,1-dimethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-8(2)5-3-7(9)4-6-8/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBCEHVBRSAZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25090-97-5
Record name 4-bromo-1,1-dimethylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.